molecular formula C28H22N2O4 B10864721 3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B10864721
M. Wt: 450.5 g/mol
InChI Key: VGDZHSSBMFPEHJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo diazepines This compound is characterized by its unique structure, which includes two furan rings, a phenyl group, and a diazepine core

Preparation Methods

The synthesis of 3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazepine ring.

    Introduction of the furan rings: The furan rings are introduced through nucleophilic substitution reactions, where furyl groups are attached to the diazepine core.

    Addition of the phenyl group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a suitable phenylating agent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and signaling pathways related to neurological function.

Comparison with Similar Compounds

3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

5-(furan-2-carbonyl)-9-(furan-2-yl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H22N2O4/c31-23-17-19(24-12-6-14-33-24)16-21-26(23)27(18-8-2-1-3-9-18)30(28(32)25-13-7-15-34-25)22-11-5-4-10-20(22)29-21/h1-15,19,27,29H,16-17H2

InChI Key

VGDZHSSBMFPEHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CO6

Origin of Product

United States

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